molecular formula C16H14BrN3OS B2940034 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1797328-48-3

2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2940034
CAS No.: 1797328-48-3
M. Wt: 376.27
InChI Key: BCURKKOIAUINEW-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a brominated benzamide core, a thiophene ring, and a pyrazole moiety, which together confer distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the bromination of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. This can be achieved by reacting the benzamide precursor with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in an inert solvent like dichloromethane, at room temperature.

Industrial Production Methods

For industrial-scale production, a continuous flow process could be utilized. This method would involve the same bromination reaction, but optimized for large-scale operations, ensuring high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations, particularly at the thiophene and pyrazole rings. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions could target the bromide group, potentially replacing it with a hydrogen atom using reductants such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The bromide in the benzamide core is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

  • Oxidizing agents: : hydrogen peroxide, m-CPBA

  • Reducing agents: : LiAlH4

  • Nucleophiles: : amines, thiols

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative reactions could yield sulfoxides or sulfones, while nucleophilic substitutions could produce various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its brominated benzamide core allows for further functionalization, making it valuable in organic synthesis.

Biology and Medicine

The pyrazole and thiophene rings confer potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Thus, 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide may be studied for similar applications.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and pharmaceuticals, owing to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects depends on the context of its application. In biological systems, its mechanism might involve binding to specific proteins or enzymes, disrupting their normal function. The pyrazole ring could interact with biological targets via hydrogen bonding or π-π interactions, while the thiophene ring might participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(3-(thienyl)-1H-pyrazol-1-yl)ethyl)benzamide

  • 2-bromo-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

  • 2-bromo-N-(2-(3-(pyridyl)-1H-pyrazol-1-yl)ethyl)benzamide

Unique Properties

The unique combination of the thiophene, pyrazole, and brominated benzamide core distinguishes this compound from others. Its distinct electronic and steric properties could lead to unique reactivity and biological activity profiles.

Properties

IUPAC Name

2-bromo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c17-13-5-2-1-4-12(13)16(21)18-8-10-20-9-7-14(19-20)15-6-3-11-22-15/h1-7,9,11H,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCURKKOIAUINEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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